molecular formula C15H17BClNO2 B1387177 1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline CAS No. 1313761-15-7

1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No. B1387177
M. Wt: 289.6 g/mol
InChI Key: KKTLTEUDOYTYMC-UHFFFAOYSA-N
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Description

The compound “1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 7-position and a chlorine atom at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be expected to have an isoquinoline core, with a chlorine atom substituted at the 1-position and a boronate ester group substituted at the 7-position . The boronate ester group is likely to be a tetrahedral boron center with two oxygen atoms and two methyl groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often used in cross-coupling reactions . The boronate ester group can act as a nucleophile in these reactions, coupling with electrophiles in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on the characteristics of the isoquinoline core and the boronate ester and chlorine substituents . For example, the presence of the boronate ester could make the compound more reactive in cross-coupling reactions .

Scientific Research Applications

  • Borylation of Alkylbenzenes : In the field of organic chemistry, this compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . The specific method involves reacting the alkylbenzene with the boron compound in the presence of a palladium catalyst. The reaction typically takes place under mild conditions and can be used to introduce a boron group at the benzylic position of the alkylbenzene.

  • Hydroboration of Alkynes and Alkenes : This compound is also used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The hydroboration reaction involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond. This reaction is often used in organic synthesis to convert alkynes or alkenes into organoboranes, which can then be further transformed into a variety of other functional groups.

  • Coupling with Aryl Iodides : This compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . This reaction is often used in organic synthesis to introduce a boron group into an aryl iodide, which can then be further transformed into a variety of other functional groups .

  • Asymmetric Hydroboration of 1,3-Enynes : It can be used for the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond in an enyne, resulting in the formation of a chiral allenyl boronate .

  • Synthesis of Novel Copolymers : It has been employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This involves the polymerization of benzothiadiazole and arene units in the presence of this compound, resulting in the formation of novel copolymers with unique optical and electrochemical properties .

  • Phosphitylation of Alcohols and Heteroatomic Nucleophiles : A related compound, “2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane”, is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

  • Synthesis of Benzothiadiazole and Electron-Rich Arene Units : It has been employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This involves the polymerization of benzothiadiazole and arene units in the presence of this compound, resulting in the formation of novel copolymers with unique optical and electrochemical properties .

  • Phosphitylation of Alcohols and Heteroatomic Nucleophiles : A related compound, “2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane”, is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

Future Directions

The use of boronate esters in cross-coupling reactions is a rapidly developing field, with potential applications in the synthesis of complex organic molecules . Compounds like “1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline” could therefore have interesting applications in future synthetic chemistry research .

properties

IUPAC Name

1-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-18-13(17)12(10)9-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTLTEUDOYTYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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